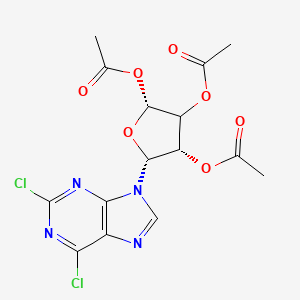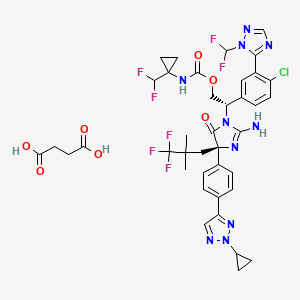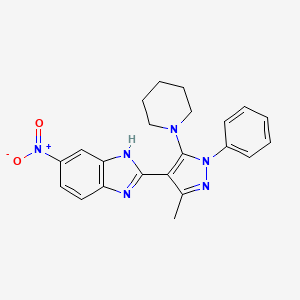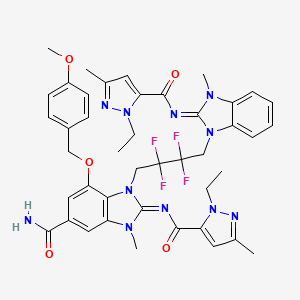
2,6-Dichloro-2',3',5'-triacetyl-purine riboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside typically involves the acetylation of 2,6-dichloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products
Substitution Reactions: The major products are the substituted purine ribosides.
Hydrolysis: The major product is 2,6-dichloropurine riboside.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell cycle and DNA damage.
Medicine: Investigated for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Potential use in the development of new pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of DNA synthesis. It induces apoptosis (programmed cell death) in cancer cells by interfering with the replication process. The molecular targets include enzymes involved in DNA replication and repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloropurine
- 2,6-Dichloro-9H-purine
- 2,6-Dichloro-7H-purine
Uniqueness
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is unique due to its acetylated riboside structure, which enhances its solubility and cellular uptake compared to other similar compounds. This structural modification also contributes to its potent antitumor activity .
Eigenschaften
Molekularformel |
C15H14Cl2N4O7 |
|---|---|
Molekulargewicht |
433.2 g/mol |
IUPAC-Name |
[(2R,3S,5R)-4,5-diacetyloxy-2-(2,6-dichloropurin-9-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C15H14Cl2N4O7/c1-5(22)25-9-10(26-6(2)23)14(27-7(3)24)28-13(9)21-4-18-8-11(16)19-15(17)20-12(8)21/h4,9-10,13-14H,1-3H3/t9-,10?,13+,14-/m0/s1 |
InChI-Schlüssel |
WISAOYKXUBOALH-GQIGNIDQSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C)OC(=O)C)N2C=NC3=C2N=C(N=C3Cl)Cl |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)








![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)


